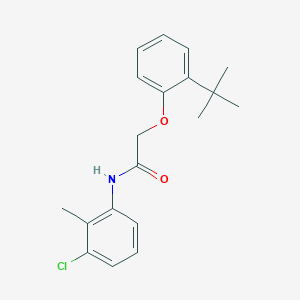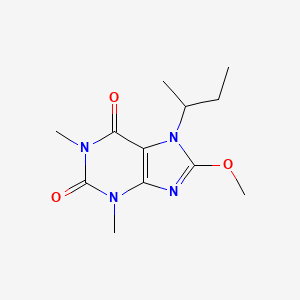
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is a potent antagonist of the dopamine D1 and D2 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves the inhibition of dopamine signaling in the brain. This compound acts as a competitive antagonist of the dopamine D1 and D2 receptors, which reduces the activity of these receptors and leads to a decrease in dopamine release.
Biochemical and Physiological Effects
Studies have shown that 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of synaptic plasticity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the dopamine D1 and D2 receptors. This compound can be used to study the role of dopamine signaling in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One of the main areas of research is the development of more potent and selective dopamine receptor antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic effects of this compound in animal models of Parkinson's disease and drug addiction. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobutyronitrile, followed by the reaction of the resulting compound with 1,3-benzodioxole-5-carboxaldehyde. The final step involves the reaction of the intermediate product with cyclopropylamine to yield the desired compound.
Applications De Recherche Scientifique
1'-(1,3-benzodioxol-4-ylmethyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that this compound has a high affinity for the dopamine D1 and D2 receptors, which are involved in the regulation of mood, cognition, and movement.
Propriétés
IUPAC Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-22(23-18-4-5-18)16-6-12-25(13-7-16)19-8-10-24(11-9-19)14-17-2-1-3-20-21(17)28-15-27-20/h1-3,16,18-19H,4-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLXDUZWDGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)


![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
